6-Bromo-2-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is a complex heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound features a unique structural arrangement characterized by a fused bicyclic system containing nitrogen atoms. The presence of bromine and chlorine substituents, along with a phenylsulfonyl group, enhances its chemical reactivity and biological activity. Its molecular formula is , and it has a molecular weight of approximately 372.63 g/mol .
The compound's specific substitutions at the 2 and 7 positions significantly influence its biological properties, making it a subject of interest for various scientific research applications, particularly in medicinal chemistry and pharmacology.
The synthesis of 6-bromo-2-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-component reactions. A common synthetic route includes:
These methods are often optimized for yield and purity through varying reaction conditions such as temperature, solvent choice, and catalyst use .
The molecular structure of 6-bromo-2-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine can be described as follows:
6-Bromo-2-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine can participate in several chemical reactions:
These reactions are critical for modifying the compound's structure to enhance its biological activity or to synthesize related compounds .
The mechanism of action for 6-bromo-2-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine primarily involves its interaction with specific protein kinases and other enzymes involved in cell signaling pathways. The compound binds to the active sites of these enzymes, inhibiting their activity which leads to:
This action suggests potential therapeutic applications in treating inflammatory diseases and certain types of cancer by targeting key regulatory proteins .
Relevant data indicates that variations in substituents can significantly affect both physical properties (like solubility) and chemical reactivity .
The scientific applications of 6-bromo-2-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine are diverse:
Research continues to evaluate its effectiveness in modulating biological pathways relevant to disease processes .
This detailed analysis highlights the significance of 6-bromo-2-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine, showcasing its potential as a valuable compound in scientific research and therapeutic development.
The C6 bromo substituent in 6-bromo-2-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 1638767-50-6) serves as a prime handle for Pd-mediated transformations. This halogenated scaffold undergoes Suzuki-Miyaura couplings with arylboronic acids and Buchwald-Hartwig aminations with secondary amines under standardized conditions (e.g., Pd(PPh₃)₄/Na₂CO₃ in dioxane/water at 80°C). The phenylsulfonyl group at N7 enhances stability during these reactions by preventing undesired N-alkylation or oxidation [1] [8]. For C2-chloro functionalization, specialized catalysts like XPhos Pd G3 are required due to the lower reactivity of chloropyrimidines compared to bromopyrroles. This sequential functionalization enables access to unsymmetrical 2,6-disubstituted derivatives for drug discovery applications.
Table 1: Palladium Catalysts for Selective Coupling Reactions
Reaction Site | Catalyst System | Coupling Partner | Yield Range |
---|---|---|---|
C6-Bromo | Pd(PPh₃)₄/K₂CO₃ | Arylboronic acids | 70-85% |
C6-Bromo | Pd₂(dba)₃/XantPhos | Secondary amines | 65-80% |
C2-Chloro | XPhos Pd G3/K₃PO₄ | Arylboronic acids | 55-70% |
Regiocontrol during halogenation is critical due to the electronic asymmetry of the pyrrolo[2,3-d]pyrimidine core. Electrophilic bromination (e.g., NBS/DMF) favors the electron-rich C6 position of the 2-chloro-7H-pyrrolo[2,3-d]pyrimidine precursor (CAS 1638763-34-4), while chlorination at C2 requires POCl₃/PCl₅ under reflux conditions [3] [7]. This sequential halogenation must precede N7 sulfonylation, as the phenylsulfonyl group deactivates the pyrrole ring toward electrophilic substitution. The C6 bromo/C2 chloro pattern is distinguishable from the 4-chloro-6-bromo isomer (CAS 784150-40-9) via characteristic ¹H NMR shifts: C6-H in 2-chloro derivatives appears at δ 8.05 ppm, whereas 4-chloro analogs show C6-H downfield at δ 8.35 ppm [2] [8].
Table 2: Spectral Differentiation of Positional Isomers
Compound | C6 Chemical Shift (δ ppm) | C2/C4 Chemical Shift (δ ppm) |
---|---|---|
6-Bromo-2-chloro-7-(phenylsulfonyl)-7H-pyrrolopyrimidine | 8.05 (s, 1H) | 8.92 (s, 1H, C2-H) |
6-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolopyrimidine | 8.35 (s, 1H) | 7.85 (s, 1H, C4-H) |
N7 sulfonylation employs benzenesulfonyl chloride (1.2 equiv) with Hunig’s base (2.5 equiv) in anhydrous THF at 0°C→25°C, achieving >95% conversion. The phenylsulfonyl group acts as a protecting group that stabilizes the heterocycle against oxidation and facilitates C-H functionalization at C5/C6 positions. Crucially, this group is selectively removable using Mg/MeOH at reflux or TBAF/THF at 60°C to regenerate the pharmacologically active 7H-free species (6-bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine, CAS 1638763-34-4) without cleaving the C2-chloro or C6-bromo substituents [3] [5]. The deprotection kinetics follow first-order kinetics (k = 3.2 × 10⁻³ min⁻¹ in MeOH at 65°C), enabling controlled synthesis of N-unprotected analogs.
Conventional synthesis of the title compound requires 8-12 hours for halogenation steps and 6 hours for sulfonylation. Microwave irradiation (Biotage Initiator+ platform) drastically reduces these timelines: Bromination at C6 completes in 15 minutes (150°C, DMF), while sulfonylation achieves 98% yield in 10 minutes (120°C, acetonitrile). This technique also suppresses side products like the 5,6-dibrominated adduct by accelerating reaction rates beyond byproduct formation thresholds. Sonochemical assistance during sulfonylation further improves yields by 12% through enhanced mass transfer [6] .
Table 3: Microwave vs. Conventional Synthesis Parameters
Reaction Step | Conventional Method | Microwave Method | Yield Improvement |
---|---|---|---|
C6 Bromination | 8h, 80°C | 15min, 150°C | +8% (89% vs. 81%) |
N7 Sulfonylation | 6h, 65°C | 10min, 120°C | +15% (97% vs. 82%) |
Suzuki Coupling (C6) | 12h, 80°C | 30min, 130°C | +12% (91% vs. 79%) |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5